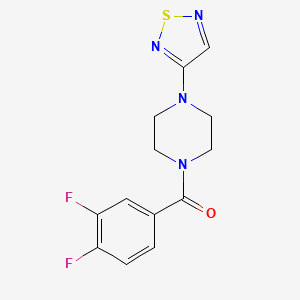

1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory and anticancer activities .

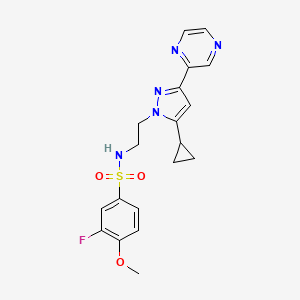

Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Physical And Chemical Properties Analysis

Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Scientific Research Applications

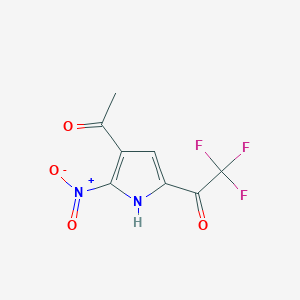

Synthesis and Biological Activities

Research on derivatives of 1-(3,4-Difluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine focuses on their synthesis and potential biological activities. Compounds containing 1,3,4-thiadiazole and piperazine units have been synthesized and explored for various biological activities. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized, with some showing inhibitory effects against specific bacterial strains and potential antiviral activity against tobacco mosaic virus (Xia, 2015). Similarly, derivatives have been evaluated for antimicrobial activities, with compounds showing moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of closely related derivatives have been studied, revealing insights into their potential pharmacological properties. Studies on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have shown similar molecular conformations but different intermolecular interactions, which could influence their biological activities (Mahesha et al., 2019).

Antimicrobial and Anticancer Activities

Further research into the antimicrobial and anticancer activities of these derivatives has been conducted. Compounds have demonstrated good to moderate antimicrobial activity against various test microorganisms, with some showing specific activity against bacterial strains (Qi, 2014). Additionally, studies on the DNA binding capabilities of thiadiazole derivatives of common drugs have shown potential anticancer activities, providing a foundation for future drug development (Farooqi et al., 2018).

Development as Antimycobacterial Agents

Derivatives of this compound have also been explored for their potential as antimycobacterial agents. Novel series of thiadiazole and piperazine substituted quinazoline derivatives were synthesized and showed promising activity against Mycobacterium H37Rv strain, suggesting their potential as dynamic antimycobacterial agents (Patel & Rohit, 2021).

Mechanism of Action

properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4OS/c14-10-2-1-9(7-11(10)15)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYZHXZABYXMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)

![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)

![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)